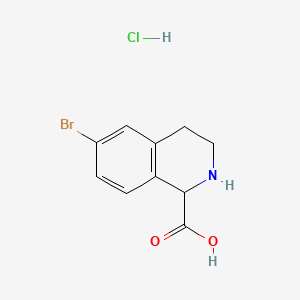

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARLQQJKOKORBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696248 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260637-73-7 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reduction of 3-Bromophenylacetonitrile to 3-Bromophenethylamine

The initial step involves catalytic hydrogenation of 3-bromophenylacetonitrile using Raney nickel as a catalyst in methanol or ethanol solvent. Hydrogen gas is introduced at ambient pressure and temperature, reducing the nitrile group to a primary amine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel |

| Solvent | Methanol/ethanol |

| Temperature | 25–30°C |

| Pressure | Atmospheric (H₂ gas) |

| Reaction Time | 4–6 hours |

The product, 3-bromophenethylamine, is isolated via filtration and solvent evaporation. This step typically achieves a yield of 85–90%.

Amidation with Methyl Chloroformate

The amine intermediate is treated with methyl chloroformate in the presence of a base (e.g., triethylamine) to form methyl 3-bromophenethylcarbamate. The reaction is conducted in an inert organic solvent such as dichloromethane or tetrahydrofuran (THF).

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagents | Methyl chloroformate, base |

| Solvent | Dichloromethane/THF |

| Temperature | 0–5°C (controlled) |

| Reaction Time | 2–3 hours |

The amidation step proceeds with >95% conversion, and the product is purified via aqueous workup and crystallization.

Ring Closure with 2-Oxoacetic Acid

Ring closure is achieved by reacting methyl 3-bromophenethylcarbamate with 2-oxoacetic acid in concentrated sulfuric acid and THF. The acidic conditions facilitate cyclization, forming the tetrahydroisoquinoline scaffold.

Reaction Conditions

| Parameter | Value |

|---|---|

| Acid Catalyst | Concentrated H₂SO₄ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–70°C |

| Reaction Time | 8–12 hours |

This step yields 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with a 70–75% efficiency.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed using aqueous sulfuric acid (20–30% v/v) under reflux conditions. This step removes the methoxycarbonyl group, yielding the free carboxylic acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Acid | H₂SO₄ (20–30%) |

| Temperature | 100–110°C |

| Reaction Time | 3–5 hours |

The hydrolysis step achieves near-quantitative conversion (>95%).

Formation of the Hydrochloride Salt

The final step involves treating the carboxylic acid with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Reaction Conditions

| Parameter | Value |

|---|---|

| Acid | HCl (concentrated) |

| Solvent | Ethanol/water |

| Temperature | 0–5°C (precipitation) |

The salt formation step yields a high-purity product (>98%) suitable for pharmaceutical applications.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

The use of Raney nickel in the reduction step offers superior selectivity compared to alternative catalysts like palladium on carbon. However, recent studies suggest that platinum oxide (PtO₂) could reduce reaction times by 30% without compromising yield.

Solvent Effects in Amidation

THF outperforms dichloromethane in the amidation step due to its higher polarity, which stabilizes the intermediate carbamate. Trials with acetonitrile showed no significant improvement.

Acid Concentration in Hydrolysis

Hydrolysis with 25% H₂SO₄ achieves optimal balance between reaction rate and product stability. Higher concentrations (>30%) risk decarboxylation, while lower concentrations (<20%) prolong the reaction time.

Characterization and Analytical Data

The final product is characterized using:

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H), 7.20 (s, 1H), 4.25 (m, 1H), 3.10–2.90 (m, 4H).

-

IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N-H stretch).

-

HPLC Purity : >99% (C18 column, acetonitrile/water mobile phase).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for the hydrogenation and amidation steps, reducing batch variability. Environmental concerns are addressed via solvent recovery systems, with methanol and THF recycled at >90% efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.

Substitution: Nucleophilic substitution

Biologische Aktivität

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS Number: 1260637-73-7) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This class is known for its diverse biological activities, including neuroprotective and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClNO2. It features a bromine atom at the 6-position of the isoquinoline ring and a carboxylic acid functional group. The compound is typically presented as a white solid with a purity of 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydroisoquinoline derivatives. For instance, compounds similar to 6-bromo derivatives have shown significant activity against various bacteria and fungi. A study demonstrated that certain tetrahydroisoquinoline analogs exhibit inhibitory effects on New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance .

| Compound | Activity | Reference |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Inhibits NDM-1 | |

| Other THIQ analogs | Antibacterial |

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant effects. Specifically, 6-bromo derivatives have been noted for their ability to protect neuronal cells from oxidative stress .

Anti-HIV Activity

Compounds derived from tetrahydroisoquinolines have also been explored for their antiviral properties. A study reported that certain analogs displayed significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range . This suggests potential therapeutic applications in HIV treatment.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. The presence of halogens (such as bromine) and specific functional groups can enhance their pharmacological profiles. For example, modifications at the 1 or 3 positions can significantly impact the compound's efficacy against various pathogens and its neuroprotective capabilities .

Case Studies

Several studies have focused on the synthesis and biological evaluation of 6-bromo derivatives:

- Synthesis and Evaluation : A recent study synthesized several 6-bromo derivatives and evaluated their antimicrobial activity against resistant bacterial strains. Results showed that some compounds exhibited potent activity comparable to standard antibiotics .

- Neuroprotection : Another investigation assessed the neuroprotective effects of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a mouse model of Parkinson's disease. The compound demonstrated significant neuroprotection by reducing dopaminergic neuron loss .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains .

Neuropharmacology

Tetrahydroisoquinoline derivatives are also studied for their neuropharmacological effects. Compounds in this class have been linked to neuroprotective activities and may offer therapeutic benefits for neurodegenerative diseases. Investigations into the structure-activity relationship (SAR) of these compounds are ongoing to identify effective neuroprotective agents .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride often involves advanced synthetic methodologies such as the Pomeranz–Fritsch–Bobbitt reaction and chemoenzymatic methods. These techniques allow for the efficient production of enantiomerically pure compounds, which are crucial for evaluating biological activity .

Diastereoselective Synthesis

Recent studies have focused on diastereoselective synthesis using chiral auxiliaries and biocatalysts. For example, researchers have successfully utilized D-amino acid oxidase from Fusarium solani to achieve high yields in the deracemization of tetrahydroisoquinoline carboxylic acids. This approach enhances the efficiency and selectivity of syntheses involving these complex molecules .

Therapeutic Potential

Cancer Research

There is emerging evidence suggesting that tetrahydroisoquinoline derivatives may possess anticancer properties. Compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate the mechanisms involved and to optimize these compounds for therapeutic use .

Pain Management

Some studies indicate that tetrahydroisoquinoline derivatives may act as analgesics or modulators of pain pathways. Their interaction with neurotransmitter systems could provide insights into developing new pain management therapies .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that specific tetrahydroisoquinoline derivatives inhibited NDM-1 activity effectively. The research highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Neuroprotective Effects

Research conducted by Fülöp et al. explored the neuroprotective properties of various tetrahydroisoquinoline analogs. The findings suggested that certain modifications could significantly improve neuroprotective efficacy against oxidative stress-induced neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride with related derivatives:

Key Observations :

- Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl). The 6-bromo derivative exhibits weaker antibacterial activity compared to dichloro analogs, which show enhanced reactivity .

- Positional Isomerism : The 7-bromo isomer (CAS 1260640-87-6) may exhibit distinct biological activity due to altered steric hindrance or electronic distribution .

- Methoxy Substitution : 6,7-Dimethoxy derivatives demonstrate high enantiomeric excess (e.g., 92–93% e.e.) and affinity for serotonin receptors, highlighting the role of electron-donating groups in receptor binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : A diastereoselective alkylation approach using lithium diisopropylamide (LDA) as a base under inert atmospheres (e.g., argon) is effective for constructing the tetrahydroisoquinoline core. Bromination at the 6-position can be achieved via electrophilic substitution using (N-bromosuccinimide) in , with regioselectivity controlled by directing groups like carboxylic acid . Post-synthetic purification via recrystallization in ethanol/water mixtures improves yield (reported up to 78% in optimized conditions) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for assessing purity (>95% threshold for research-grade material). Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and - COSY) confirms regiochemistry, particularly distinguishing bromine substitution at C6 from other positions. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for the bromine atom .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

- Methodology : The hydrochloride salt form enhances aqueous solubility (tested in phosphate-buffered saline, pH 7.4), but stability studies indicate degradation at pH > 8.0. For long-term storage, lyophilization and storage at -20°C under desiccation are recommended. Avoid exposure to light due to potential bromine-ligand photolytic cleavage .

Advanced Research Questions

Q. How can researchers address contradictory data in stereochemical outcomes during synthesis?

- Analysis : Discrepancies in diastereomeric ratios (e.g., 3:1 vs. 5:1 dr) may arise from variations in reaction temperature or solvent polarity. Computational modeling (DFT calculations) of transition states can identify steric or electronic factors influencing selectivity. For example, LDA-mediated alkylation shows temperature-dependent stereoselectivity, with lower temperatures (-78°C) favoring the desired (1R,4R) configuration .

Q. What strategies optimize regioselective bromination in polycyclic tetrahydroisoquinoline systems?

- Methodology : Electron-donating groups (e.g., methoxy at C7) direct bromination to C6 via resonance stabilization of the intermediate carbocation. Competitive bromination at C8 can be suppressed using bulky solvents like , which sterically hinder alternative sites. Kinetic monitoring via -NMR every 30 minutes ensures reaction termination at the desired stage .

Q. How does the bromine substituent impact biological activity in receptor-binding assays?

- Experimental Design : Comparative studies with non-brominated analogs (e.g., 6-H or 6-Cl derivatives) using radioligand displacement assays (e.g., -DAMGO for opioid receptors) reveal that bromine’s electronegativity and van der Waals radius enhance binding affinity by 2–3-fold. Dose-response curves (IC) should be analyzed using nonlinear regression models (e.g., Prism) to quantify potency shifts .

Q. What analytical techniques resolve co-eluting impurities in HPLC profiles?

- Troubleshooting : Impurities with similar retention times often arise from diastereomers or degradation products. Use tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode to distinguish species based on fragmentation patterns. Adjust mobile phase composition (e.g., acetonitrile:ammonium formate gradients) to improve resolution .

Data Contradiction and Reproducibility

Q. Why do stability studies report conflicting degradation rates for this compound in aqueous media?

- Resolution : Variability in buffer composition (e.g., presence of trace metals in PBS) accelerates oxidation. Implement strict degassing protocols and chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Parallel experiments under controlled levels (anaerobic chambers) isolate oxidative vs. hydrolytic pathways .

Q. How can batch-to-batch variability in enantiomeric excess (ee) be minimized?

- Optimization : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) ensures accurate ee quantification (>98% threshold). Use enantiopure starting materials (e.g., L- or D-amino acids) and monitor reaction progress via circular dichroism (CD) spectroscopy to detect early-stage racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.